molecular formula C14H16ClNO5S B7107744 Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate

Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate

Cat. No.: B7107744
M. Wt: 345.8 g/mol
InChI Key: MXIMGKMUFDPGMH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoate core substituted with a chloro group, a sulfonyl group, and an azetidine ring, which is further functionalized with a hydroxy and a prop-2-enyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate typically involves multiple steps, starting from commercially available precursors

    Preparation of the Benzoate Core: The synthesis begins with the chlorination of methyl benzoate to introduce the chloro group at the 5-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine precursor. This step may require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization.

    Functionalization of the Azetidine Ring: The hydroxy and prop-2-enyl groups are introduced through subsequent reactions, such as hydroxylation and alkylation, using reagents like hydrogen peroxide and allyl bromide, respectively.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, potassium tert-butoxide in THF.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Conversion of the sulfonyl group to a sulfide.

    Substitution: Replacement of the chloro group with a new functional group, such as an amine or thiol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe to study biological processes involving sulfonyl and azetidine-containing compounds.

    Medicine: Potential use as a drug candidate for the treatment of diseases, given its unique structural features that may interact with biological targets.

    Industry: Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and azetidine groups could play a crucial role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)benzoate: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylpyrrolidin-1-yl)sulfonylbenzoate: Contains a pyrrolidine ring instead of an azetidine ring, which could affect its chemical and biological properties.

Uniqueness

Methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate is unique due to the presence of both the sulfonyl and azetidine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-chloro-2-(3-hydroxy-3-prop-2-enylazetidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5S/c1-3-6-14(18)8-16(9-14)22(19,20)12-5-4-10(15)7-11(12)13(17)21-2/h3-5,7,18H,1,6,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIMGKMUFDPGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)N2CC(C2)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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